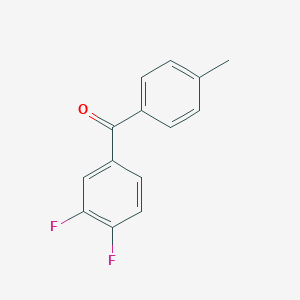

3,4-Difluoro-4'-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNHBNSLSLHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374267 | |

| Record name | 3,4-Difluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157165-29-2 | |

| Record name | 3,4-Difluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,4-Difluoro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can dramatically alter a molecule's pharmacokinetic and physicochemical profile, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.

This guide focuses on 3,4-Difluoro-4'-methylbenzophenone (CAS No. 157165-29-2), a diaryl ketone featuring a strategically fluorinated phenyl ring. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Furthermore, benzophenones are widely used as photoinitiators in polymer chemistry[2]. The addition of a 3,4-difluoro substitution pattern makes this particular derivative a compound of significant interest for the development of novel therapeutics and advanced materials.

This document serves as an in-depth technical resource, providing a comprehensive overview of the known physicochemical properties of 3,4-Difluoro-4'-methylbenzophenone, detailed protocols for its synthesis and characterization, and expert insights into interpreting its analytical data.

Section 1: Chemical Identity and Core Properties

A clear definition of the molecule's fundamental properties is the foundation of all subsequent research.

Nomenclature and Structural Information

-

IUPAC Name: (3,4-difluorophenyl)(p-tolyl)methanone[3]

-

Synonyms: 3,4-Difluoro-4'-methylbenzophenone

-

CAS Number: 157165-29-2[4]

-

Molecular Formula: C₁₄H₁₀F₂O[4]

-

Molecular Weight: 232.23 g/mol [4]

-

SMILES: CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties available from established chemical safety and data repositories. It is critical to note that fundamental properties such as melting point and solubility are not consistently reported in publicly accessible databases as of the last update of this guide.

| Property | Value | Source |

| Boiling Point | 343.9 °C (at 760 mmHg) | [4] |

| Density | 1.208 g/cm³ | [4] |

| Flash Point | 131.7 °C | [4] |

| Vapor Pressure | 6.83 x 10⁻⁵ mmHg (at 25 °C) | [4] |

| Melting Point | No data available | [4] |

| Solubility | No data available | [4] |

Section 2: Synthesis via Electrophilic Aromatic Substitution

The most direct and widely adopted method for synthesizing diaryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a robust route to 3,4-Difluoro-4'-methylbenzophenone.

Causality of the Synthetic Approach

The chosen pathway involves the acylation of 1,2-difluorobenzene with p-toluoyl chloride. The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride. The Lewis acid coordinates to the carbonyl oxygen of the p-toluoyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich π-system of the 1,2-difluorobenzene ring to form the new carbon-carbon bond, yielding the target ketone.

Caption: Workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous Friedel-Crafts acylations[5].

Materials:

-

p-Toluoyl chloride (1.1 equivalents)

-

1,2-Difluorobenzene (1.0 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Ice, Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and appropriate PPE.

Procedure:

-

Catalyst Suspension: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Dissolve p-toluoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0 °C for 15-20 minutes.

-

Electrophilic Attack: Add 1,2-difluorobenzene (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to neutralize any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure 3,4-Difluoro-4'-methylbenzophenone.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following section details the expected outcomes from standard analytical techniques.

Caption: General workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Spectrum (in CDCl₃):

-

~7.7 ppm (d, 2H): Two aromatic protons on the p-tolyl ring, ortho to the carbonyl group. They appear as a doublet due to coupling with the meta protons.

-

~7.3 ppm (d, 2H): Two aromatic protons on the p-tolyl ring, meta to the carbonyl group. They appear as a doublet coupled to the ortho protons.

-

~7.4-7.6 ppm (m, 3H): Three aromatic protons on the difluorophenyl ring. These will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

~2.4 ppm (s, 3H): Three protons of the methyl group on the p-tolyl ring, appearing as a sharp singlet.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

~195 ppm: The carbonyl carbon (C=O).

-

~115-160 ppm: Multiple signals corresponding to the 12 aromatic carbons. The carbons directly bonded to fluorine will show large C-F coupling constants, which is a key diagnostic feature. The difluorophenyl ring will show 6 distinct signals, while the p-tolyl ring will show 4 signals due to symmetry.

-

~21 ppm: The methyl carbon (-CH₃).

Expected ¹⁹F NMR Spectrum:

-

¹⁹F NMR provides direct information about the fluorine environments. Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. These signals will appear as complex multiplets due to F-F and F-H coupling. The chemical shifts are expected in the typical range for aromatic fluorides (-130 to -160 ppm relative to CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Protocol:

-

Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Expected Key Peaks:

-

~1660-1680 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ketone) stretching vibration. This is a definitive peak for the benzophenone core.

-

~1500-1600 cm⁻¹: Several sharp peaks corresponding to C=C stretching within the aromatic rings.

-

~1100-1300 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations.

-

~2900-3100 cm⁻¹: Weak to medium C-H stretching from the aromatic and methyl groups.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

Protocol:

-

Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

Expected Results:

-

Molecular Ion (M⁺): A prominent peak at m/z = 232.23, corresponding to the molecular weight of C₁₄H₁₀F₂O.

-

Key Fragments (EI): Expect characteristic fragmentation patterns of diaryl ketones, including cleavage to form the p-tolyl acylium ion (m/z = 119) and the difluorobenzoyl cation (m/z = 141).

Section 4: Potential Applications and Relevance

The unique combination of a proven pharmacophore (benzophenone) and strategic difluorination positions 3,4-Difluoro-4'-methylbenzophenone as a valuable building block in several research areas:

-

Medicinal Chemistry: The compound serves as an excellent starting point for synthesizing more complex drug candidates. The difluoro- moiety can act as a bioisostere for other functional groups, potentially improving metabolic stability and cell permeability. The benzophenone core is a known scaffold for compounds with anticancer and anti-inflammatory activities[1][6][7].

-

Photoinitiators and Materials Science: Benzophenone derivatives are widely used as photoinitiators for UV-curable coatings, inks, and adhesives[2]. The fluorine substitution can fine-tune the compound's absorption spectrum and reactivity, potentially leading to more efficient or specialized photoinitiators.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid formation of dust. Avoid contact with skin, eyes, and clothing[4].

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, gloves, and a lab coat[4].

-

Storage: Store in a cool, dry place in a tightly sealed container[4]. The compound is stable under recommended storage conditions[4].

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire[4].

Conclusion

3,4-Difluoro-4'-methylbenzophenone is a compound with significant potential, bridging the fields of medicinal chemistry and materials science. While some fundamental physicochemical data like its melting point and solubility remain to be formally documented in major databases, its synthesis is achievable through standard organic chemistry techniques like Friedel-Crafts acylation. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control. The strategic placement of its difluoro- and methyl- functionalities makes it an attractive scaffold for further investigation and development by researchers and scientists in the field.

References

-

PubChem. (n.d.). 4-Methylbenzophenone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on the biological and pharmaceutical aspects of substituted pyrroles. Future Medicinal Chemistry, 11(7), 755-781. [Link]

-

ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and ethyl-4- (dimethylamino) benzoate (EDB). Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. International Journal of Chemical Reactor Engineering. [Link]

-

NCBI. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1665. [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved January 25, 2026, from [Link]

-

SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3,4'-Difluoro-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

MDPI. (2023). Bioactive Substances and Biological Functions in Malus hupehensis: A Review. Foods, 12(2), 345. [Link]

-

VJHemOnc – Video Journal of Hematology & HemOnc. (2024). The novel bioactive peptide QUB-2392 shows anti-leukemic effects in leukemia cell lines. YouTube. [Link]

-

NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

Appchem. (n.d.). 3,4-Difluoro-4'-methylbenzophenone. Retrieved January 25, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 3,5-Difluoro-4'-methylbenzophenone. Retrieved January 25, 2026, from [Link]

-

Stenutz. (n.d.). phenyl p-tolyl ketone. Retrieved January 25, 2026, from [Link]

-

MOLBASE. (n.d.). Chemical database search engine. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 25, 2026, from [Link]

-

Riverland Trading. (n.d.). 4-Methylbenzophenone Supplier. Retrieved January 25, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-Tolyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Di-p-tolyl sulfone 99 599-66-6 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,4-DIFLUORO-3'-METHYLBENZOPHENONE | 746651-90-1 [m.chemicalbook.com]

- 6. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 3,4-Difluoro-4'-methylbenzophenone

Disclaimer: This technical guide provides a detailed predictive analysis of the spectral data for 3,4-Difluoro-4'-methylbenzophenone. Due to the current lack of publicly available experimental spectra for this specific compound, the data presented herein is derived from foundational spectroscopic principles and comparative analysis with structurally analogous compounds. This guide is intended for research and informational purposes.

Introduction

3,4-Difluoro-4'-methylbenzophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its structural motifs, including the diarylketone core, fluorine substituents, and a methyl group, contribute to a unique combination of electronic and steric properties. As with any novel compound, a thorough structural elucidation is paramount, and this is primarily achieved through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,4-Difluoro-4'-methylbenzophenone, offering a foundational reference for researchers engaged in its synthesis and application.

The predictions and interpretations within this document are grounded in the well-established spectral data of analogous compounds, including benzophenone, 4-methylbenzophenone, and various fluorinated benzophenones.[1][2][3][4][5] By understanding the influence of each substituent on the spectral properties of the parent benzophenone scaffold, we can construct a highly accurate and reliable spectral profile for the title compound.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of 3,4-Difluoro-4'-methylbenzophenone forms the basis for all subsequent spectral predictions. The numbering convention used for the purpose of spectral assignment is outlined in the diagram below.

Caption: Numbering scheme for 3,4-Difluoro-4'-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,4-Difluoro-4'-methylbenzophenone, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions, with characteristic splitting patterns arising from proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2', H-6' | 7.7 - 7.8 | d | ~8.0 (³JHH) |

| H-3', H-5' | 7.2 - 7.3 | d | ~8.0 (³JHH) |

| H-2 | 7.6 - 7.7 | d | ~8.0 (³JHH) |

| H-5 | 7.5 - 7.6 | ddd | ~8.5 (³JHH), ~5.5 (³JHF), ~2.0 (⁴JHH) |

| H-6 | 7.4 - 7.5 | ddd | ~8.5 (³JHH), ~8.5 (⁴JHF), ~2.0 (⁴JHH) |

| -CH₃ | ~2.4 | s | - |

Interpretation:

-

Methyl Protons: The methyl protons on the p-tolyl ring are expected to appear as a sharp singlet around 2.4 ppm, consistent with the typical chemical shift for a methyl group attached to an aromatic ring.[2][4]

-

p-Tolyl Aromatic Protons: The protons on the 4'-methylphenyl ring (H-2', H-6' and H-3', H-5') will likely appear as two distinct doublets in the aromatic region, a classic AA'BB' system, due to their symmetry.

-

Difluorophenyl Aromatic Protons: The protons on the 3,4-difluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. H-2 is expected to be a doublet due to coupling with H-6. H-5 and H-6 will be further split by the adjacent fluorine atoms, resulting in complex multiplets (likely doublet of doublet of doublets).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and will show the influence of the electronegative fluorine and oxygen atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O | ~195 | t | ~3-5 (³JCF) |

| C-4' | ~145 | s | - |

| C-1 | ~138 | dd | ~7 (²JCF), ~3 (³JCF) |

| C-1' | ~135 | s | - |

| C-3', C-5' | ~130 | s | - |

| C-2', C-6' | ~129 | s | - |

| C-6 | ~125 | d | ~15 (²JCF) |

| C-2 | ~122 | d | ~12 (²JCF) |

| C-5 | ~118 | d | ~20 (²JCF) |

| C-3 | ~153 | d | ~250 (¹JCF) |

| C-4 | ~151 | d | ~250 (¹JCF) |

| -CH₃ | ~22 | s | - |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon is expected to have a chemical shift around 195 ppm.[2]

-

Fluorinated Carbons: The carbons directly attached to the fluorine atoms (C-3 and C-4) will be significantly downfield and will appear as doublets with large ¹JCF coupling constants, typically in the range of 240-260 Hz.

-

Other Aromatic Carbons: The other aromatic carbons will show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), which will aid in their definitive assignment.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

|---|---|

| F-3 | -130 to -140 |

| F-4 | -135 to -145 |

Interpretation:

The chemical shifts of fluorine atoms are highly dependent on their electronic environment. Aromatic fluorines typically resonate in the range of -100 to -150 ppm.[6][7] The two fluorine atoms in 3,4-Difluoro-4'-methylbenzophenone are in different environments and are expected to show distinct signals, likely with coupling to each other and to the neighboring protons.

Caption: Predicted NMR assignments for 3,4-Difluoro-4'-methylbenzophenone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3,4-Difluoro-4'-methylbenzophenone is expected to be dominated by a strong carbonyl stretch.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ketone) | 1660 - 1650 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1300 - 1100 | Strong |

Interpretation:

-

Carbonyl Stretch: The most characteristic peak will be the strong absorption band for the C=O stretch of the diaryl ketone, expected around 1655 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the adjacent ring will likely shift this to a slightly higher wavenumber compared to unsubstituted benzophenone.

-

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

-

Aromatic and Aliphatic Stretches: The spectrum will also feature C-H stretching vibrations for the aromatic and methyl protons, as well as C=C stretching vibrations characteristic of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,4-Difluoro-4'-methylbenzophenone, the molecular formula is C₁₄H₁₀F₂O, and the molecular weight is approximately 232.23 g/mol .

Table 5: Predicted Major Mass Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 232 | [M]⁺ (Molecular ion) |

| 217 | [M - CH₃]⁺ |

| 139 | [C₇H₄F₂O]⁺ |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected to be observed at m/z = 232 and should be relatively intense due to the stability of the aromatic system.

-

Major Fragmentation Pathways: The primary fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). This would lead to the formation of the 4-methylbenzoyl cation (m/z = 119) and the 3,4-difluorobenzoyl cation (m/z = 139). Further fragmentation of the 4-methylbenzoyl cation could lead to the loss of CO to form the tolyl cation, which can rearrange to the highly stable tropylium ion (m/z = 91).

Caption: Predicted major fragmentation pathways for 3,4-Difluoro-4'-methylbenzophenone.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized experimental protocols for the spectroscopic analysis of 3,4-Difluoro-4'-methylbenzophenone.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with or without proton decoupling, depending on the desired information.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3,4-Difluoro-4'-methylbenzophenone. By leveraging the principles of NMR, IR, and Mass Spectrometry, and by drawing parallels with structurally related compounds, a detailed and reliable spectral profile has been constructed. This information serves as a valuable resource for the identification and characterization of this compound in various research and development settings. The validation of these predictions with experimental data, once available, will be a crucial next step in solidifying our understanding of this molecule's chemical properties.

References

-

National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzophenone. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4,4'-Difluorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

- Silva, F. C., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(10), 973-978.

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

mzCloud. (2018). 4 Methylbenzophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information for "Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light". Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Simon Fraser University Library. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]

-

mzCloud. (2014). Benzophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

Sources

- 1. Benzophenone [webbook.nist.gov]

- 2. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 4. 4-Methylbenzophenone(134-84-9) 1H NMR [m.chemicalbook.com]

- 5. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]

- 6. learning.sepscience.com [learning.sepscience.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Theoretical and Computational Examination of 3,4-Difluoro-4'-methylbenzophenone: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational characterization of 3,4-Difluoro-4'-methylbenzophenone, a halogenated aromatic ketone with significant potential in medicinal chemistry and materials science. While this specific molecule is a novel compound for extensive study, this paper synthesizes established experimental and computational methodologies applied to analogous benzophenone derivatives to predict its structural, spectroscopic, and electronic properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the analysis of this and similar compounds. We delve into the rationale behind computational choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.

Introduction: The Significance of Fluorinated Benzophenones

The benzophenone scaffold is a ubiquitous and vital structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[5] The unique biaryl twist of the benzophenone structure makes it a compelling motif for probing protein-ligand interactions.[5] 3,4-Difluoro-4'-methylbenzophenone combines the established bioactivity of the benzophenone core with the advantageous properties conferred by fluorine substitution, making it a prime candidate for further investigation in drug discovery and materials science.

This guide will provide a comprehensive theoretical and computational workflow for the characterization of 3,4-Difluoro-4'-methylbenzophenone, establishing a foundation for future experimental work.

Synthesis and Spectroscopic Characterization: A Proposed Pathway and Analytical Framework

While a specific synthesis for 3,4-Difluoro-4'-methylbenzophenone is not extensively documented, a common and effective method for creating asymmetrical benzophenones is through the Friedel-Crafts acylation.[6][7] This would likely involve the reaction of 3,4-difluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis of fluorinated benzophenones can be achieved through iterative nucleophilic aromatic substitution.[8] A plausible synthetic pathway for 3,4-Difluoro-4'-methylbenzophenone is outlined below.

Caption: Integrated experimental and computational spectroscopic analysis workflow.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. [9]For 3,4-Difluoro-4'-methylbenzophenone, the characteristic carbonyl (C=O) stretching vibration is expected in the range of 1660-1740 cm⁻¹. [10]The presence of fluorine substituents will likely influence the vibrational frequencies of the aromatic rings. Theoretical calculations using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), can be employed to calculate the vibrational frequencies. [1][2][11]A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. [11] 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for determining the precise molecular structure. The chemical shifts can be predicted computationally using the Gauge-Independent Atomic Orbital (GIAO) method. [1][2] 2.2.3. UV-Visible Spectroscopy

The electronic transitions of the molecule can be investigated using UV-Visible spectroscopy. [12]Benzophenone and its derivatives typically exhibit π → π* and n → π* transitions. [12][13]Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption maxima and oscillator strengths of these transitions. [13][14]

Computational Deep Dive: Unveiling Molecular Properties

Computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules. [14]DFT is a widely used method for these investigations due to its balance of accuracy and computational cost. [1][2][15]

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using a functional like B3LYP and a basis set such as 6-311++G(d,p). [1][2]The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity and electronic properties. [12]The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. [12]The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. [12]A smaller energy gap suggests higher reactivity.

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| E_gap | HOMO-LUMO Energy Gap | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. [15]It is useful for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactions. [15]

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them suitable for applications in optoelectronics. [16][17]The NLO response of a molecule is characterized by its polarizability (α) and first hyperpolarizability (β). [16]These properties can be calculated using DFT methods. [16][18]The presence of electron-donating (methyl) and electron-withdrawing (fluoro) groups in 3,4-Difluoro-4'-methylbenzophenone may lead to interesting NLO behavior.

Potential Applications in Drug Development: Molecular Docking

Given the known biological activities of benzophenone derivatives, molecular docking studies are a valuable computational tool to predict the binding affinity and interaction mode of 3,4-Difluoro-4'-methylbenzophenone with specific protein targets. [1][19]This in silico technique can help identify potential therapeutic targets and guide the design of more potent and selective drug candidates. [20][21]

Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of 3,4-Difluoro-4'-methylbenzophenone. By leveraging established methodologies applied to analogous compounds, we can predict its synthesis, spectroscopic signatures, and key molecular properties. The integration of DFT and TD-DFT calculations with proposed experimental work provides a powerful, self-validating approach to characterizing this and other novel molecules. The insights gained from such studies are invaluable for advancing the fields of medicinal chemistry and materials science, paving the way for the development of new therapeutics and functional materials.

References

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. (2021-11-19). [Link]

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods - ResearchGate. (2021-11-16). [Link]

-

Synthesis of fluorine-containing prenylated benzophenones | Request PDF - ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes - wwjmrd. [Link]

-

Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny - Jetir.Org. [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert. [Link]

-

Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study | Request PDF - ResearchGate. [Link]

-

Molecular docking studies and biological evaluation of 1,3,4-thiadiazole derivatives bearing Schiff base moieties as tyrosinase inhibitors - PubMed. [Link]

-

Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University. [Link]

-

Unveiling the Multifaceted Nature of 4-(4-MethylphenylThio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States | ChemRxiv. [Link]

-

Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - NIH. [Link]

-

Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - MDPI. [Link]

-

Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics | Request PDF - ResearchGate. [Link]

-

Theoretical Investigation of Electronic, Vibrational and Nonlinear Optical Properties of 4-fluoro-4-hydroxybenzophenone - ResearchGate. [Link]

-

Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone derivatives - PubMed. [Link]

-

Solute-solvent interaction and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications - PubMed. [Link]

-

Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. [Link]

-

Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation - PubMed. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. [Link]

Sources

- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. figshare.mq.edu.au [figshare.mq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wwjmrd.com [wwjmrd.com]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. scialert.net [scialert.net]

- 13. Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone derivatives [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Solute-solvent interaction and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular docking studies and biological evaluation of 1,3,4-thiadiazole derivatives bearing Schiff base moieties as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide [mdpi.com]

- 21. Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of fluorinated benzophenone derivatives

An In-Depth Technical Guide to the Reactivity of Fluorinated Benzophenone Derivatives

Executive Summary

The benzophenone scaffold is a cornerstone in medicinal chemistry and chemical biology, valued for its rigid, three-dimensional structure and unique photochemical properties.[1] The strategic incorporation of fluorine atoms into this scaffold significantly modulates its reactivity, photophysics, and biological interactions, opening new avenues for drug design and the development of sophisticated chemical probes.[2][3] This guide provides a comprehensive analysis of the reactivity of fluorinated benzophenone derivatives, synthesizing foundational principles with field-proven applications. We will explore the causal relationships behind their photochemical and chemical reactivity, detail authoritative synthetic and analytical protocols, and examine their role as versatile tools in modern drug discovery.

The Benzophenone Core: A Photochemically Privileged Scaffold

Benzophenone's utility is fundamentally linked to its electronic structure. Upon absorption of ultraviolet (UV) light (typically around 345 nm), the molecule undergoes an n→π* transition, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π* orbital.[4][5] This initially forms a short-lived singlet excited state (S1), which rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet excited state (T1).[6]

This triplet state is the key reactive species. It has a biradical-like character, with unpaired electron spin density on both the carbonyl oxygen and carbon.[5][6] This makes the oxygen atom a potent hydrogen atom abstractor. The classic example of this reactivity is the photoreduction of benzophenone in the presence of a hydrogen donor like isopropyl alcohol, which yields benzopinacol and acetone.[6][7] This fundamental reactivity is harnessed in numerous applications, most notably in photoaffinity labeling.

Caption: Photochemical excitation pathway of benzophenone.

The Fluorine Factor: Modulating Reactivity and Properties

The introduction of fluorine, the most electronegative element, into the benzophenone scaffold imparts profound changes to its physicochemical properties. This is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[8][9][10]

Key Effects of Fluorination:

-

Electronic Perturbation: The strong electron-withdrawing nature of fluorine alters the electron density distribution across the aromatic rings and the carbonyl group. This can influence the energy levels of the n and π* orbitals, thereby affecting the photophysical properties.[11]

-

Enhanced Photostability: Fluorination can significantly increase the photostability of molecules, a desirable trait for fluorophores and photolabeling agents.[2][12]

-

Chemical Reactivity Handle: In polyfluorinated systems, the fluorine atoms themselves become sites for chemical modification, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions.[13]

-

Biological Interactions: Fluorine can participate in unique non-covalent interactions within protein binding pockets, such as orthogonal multipolar interactions (F···C=O) and hydrogen bonds, potentially increasing ligand potency and selectivity.[14]

Synthesis of Fluorinated Benzophenone Derivatives

The synthetic approach to a target fluorinated benzophenone is dictated by the desired degree and pattern of fluorination. Two primary strategies dominate the field: Friedel-Crafts acylation for less substituted systems and iterative SNAr for highly fluorinated scaffolds.

Strategy 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution is effective for introducing a fluorinated benzoyl group onto an electron-rich aromatic ring or vice-versa. It is a robust method for preparing mono-, di-, or tri-fluorinated benzophenones where the fluorine atoms are substituents on the acylating agent or the aromatic substrate.[3]

Caption: General workflow for Friedel-Crafts acylation.

Strategy 2: Iterative Nucleophilic Aromatic Substitution (SNAr)

For the synthesis of highly functionalized, polyfluorinated benzophenones, a more modern and versatile approach involves the sequential SNAr on a perfluorinated benzophenone core, such as bis(2,4,5-trifluorophenyl)methanone. The electron-deficient nature of the fluorinated rings makes them highly susceptible to attack by nucleophiles. The reactivity of the fluorine atoms is position-dependent, with those para to the activating carbonyl group being the most labile, followed by the ortho positions. This differential reactivity allows for controlled, stepwise substitution.[2][12][13]

This method provides scalable access to a diverse library of symmetrical and asymmetrical fluorinated benzophenones, as well as related xanthones and acridones, by employing a variety of oxygen, nitrogen, and sulfur nucleophiles.[2]

Experimental Protocol: Synthesis of Bis(2,4,5-trifluorophenyl)methanone (Hexafluorobenzophenone Core)

This protocol is adapted from the work of Peterson and colleagues and describes the synthesis of a key precursor for iterative SNAr.[2]

Self-Validation: The success of each step is validated by standard analytical techniques. The formation of the alcohol intermediate (Step 2) and the final ketone product (Step 3) can be monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In a separate, dry flask, prepare a solution of 1-bromo-2,4,5-trifluorobenzene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining bromide solution dropwise via an addition funnel, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Nucleophilic Addition to Aldehyde

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of 2,4,5-trifluorobenzaldehyde in anhydrous THF.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diaryl alcohol intermediate.

Step 3: Oxidation to Ketone

-

Dissolve the crude alcohol from Step 2 in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent (e.g., TEMPO/NaOCl) portion-wise to the stirred solution.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting alcohol.

-

Upon completion, filter the reaction mixture through a pad of silica gel or Celite®, washing with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure bis(2,4,5-trifluorophenyl)methanone.

Applications in Drug Development and Chemical Biology

The unique reactivity profile of fluorinated benzophenones makes them powerful tools for researchers.

Photoaffinity Labeling: Mapping Molecular Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of small molecules, peptides, or other ligands within a complex biological system.[15] A benzophenone moiety is incorporated into the structure of a ligand of interest. Upon incubation with its biological target (e.g., a protein), the system is irradiated with UV light. The photo-excited benzophenone abstracts a hydrogen atom from a nearby amino acid side chain, forming a stable, covalent bond.[5] This permanently "tags" the interacting protein, which can then be identified and characterized using proteomics techniques.

Fluorination can enhance the utility of benzophenone-based photo-probes by increasing their photostability and potentially fine-tuning their photoreactivity.

Caption: Workflow for Photoaffinity Labeling (PAL).

Scaffolds in Medicinal Chemistry

The benzophenone framework is present in numerous biologically active molecules and marketed drugs.[1][16] Fluorinated derivatives are actively being explored for various therapeutic indications. For example, fluorinated benzophenone derivatives have been synthesized and evaluated as multipotent agents for Alzheimer's disease, showing inhibitory activity against enzymes like β-secretase (BACE-1).[1] In this context, fluorine substitution is used to probe structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[1][14]

Table 1: Influence of Fluorination on Benzophenone Derivative Properties

| Property | Effect of Fluorination | Rationale / Causality |

| Metabolic Stability | Generally Increased | C-F bond is stronger than a C-H bond, blocking sites of oxidative metabolism by Cytochrome P450 enzymes.[8] |

| Binding Affinity | Can Increase or Decrease | Fluorine can engage in favorable interactions (H-bonds, multipolar) or cause steric/electronic clashes in a binding pocket.[14] |

| Lipophilicity | Context-Dependent | A single fluorine can increase lipophilicity, while groups like -CF₃ often increase it. However, the effect is complex and depends on the overall molecular environment.[10] |

| Acidity/Basicity | Modulated (pKa shift) | The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms.[8] |

| Photophysical Properties | Altered | Can enhance photostability and tune absorption/emission spectra, useful for probes and materials science.[2][12][17] |

Conclusion

Fluorinated benzophenone derivatives represent a class of molecules with tunable and highly valuable reactivity. Their rich photochemistry, driven by the triplet excited state, provides a robust mechanism for forming covalent bonds with high spatial and temporal control, a feature expertly exploited in photoaffinity labeling. Simultaneously, the strategic placement of fluorine atoms offers a powerful tool for medicinal chemists to optimize drug-like properties, from metabolic stability to target affinity. The synthetic versatility afforded by methods like iterative SNAr ensures that a vast chemical space of these derivatives remains accessible for exploration. For researchers in drug development, understanding the interplay between fluorination and the intrinsic reactivity of the benzophenone core is essential for designing next-generation therapeutics and chemical probes.

References

-

Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 473–481. [Link]

-

Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]

-

Wikipedia contributors. (2024). Benzophenone. In Wikipedia, The Free Encyclopedia. [Link]

-

Scaiano, J. C. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

-

Kaur, R., & Kishore, D. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(41), 23624–23656. [Link]

-

Gilbert, J. C., & Martin, S. F. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]

-

Chemistry Learning. (2020). Photolysis of Benzophenone - Photoreduction Reactions -Mechanism. YouTube. [Link]

-

University of Missouri–St. Louis. (n.d.). Photochemical preparation of benzopinacol. [Link]

-

Sakala, G., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

-

Chen, C., et al. (2015). Benzophenone and its analogs bind to human glyoxalase 1. Bioorganic & Medicinal Chemistry Letters, 25(24), 5755-5758. [Link]

-

Lee, Y. S., et al. (2021). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. Scientific Reports, 11(1), 2200. [Link]

-

Zhang, X., et al. (2023). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 13(28), 19343-19356. [Link]

-

Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

-

Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(1), 473-481. [Link]

-

Volyniuk, D., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 17(4), 856. [Link]

-

Dorman, G., & Prestwich, G. D. (2000). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. ResearchGate. [Link]

-

Mphahlele, M. J. (2013). Synthesis of fluorinated benzophenones and phenylcoumarins. University of KwaZulu-Natal. [Link]

-

Saldinger, J., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

-

Moore, W. M., & Hammond, G. S. (1961). Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. Journal of the American Chemical Society, 83(13), 2789-2794. [Link]

-

Kumar, A., et al. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 27(19), 6667. [Link]

-

Wang, M., et al. (2016). Fluorine substitution influence on benzo[12][18][19]thiadiazole based polymers for field-effect transistor applications. Chemical Communications, 52(16), 3207-3210. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8390. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 7. Photochemical preparation of benzopinacol [math-cs.gordon.edu]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine substitution influence on benzo[2,1,3]thiadiazole based polymers for field-effect transistor applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epubl.ktu.edu [epubl.ktu.edu]

- 18. figshare.mq.edu.au [figshare.mq.edu.au]

- 19. Benzophenone - Wikipedia [en.wikipedia.org]

Methodological & Application

Experimental setup for Friedel-Crafts acylation of fluorinated aromatics

Application Note & Protocol Guide

Topic: Experimental Strategies and Protocols for the Friedel-Crafts Acylation of Fluorinated Aromatics

For: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, lending unique pharmacological and physicochemical properties to molecules. However, the synthesis of fluorinated aryl ketones via Friedel-Crafts acylation presents significant challenges due to the strong electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards electrophilic substitution. This guide provides a comprehensive overview of the mechanistic considerations, critical experimental parameters, and detailed, field-proven protocols for successfully acylating these challenging substrates. We will move beyond standard textbook procedures to explore catalyst systems and reaction conditions specifically optimized for overcoming the inherent low reactivity of fluoroaromatics.

The Challenge: Understanding the Electronic Impact of Fluorine

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] Its success hinges on the ability of the aromatic ring's π-electrons to attack a potent electrophile, the acylium ion (RCO⁺), which is typically generated from an acyl halide or anhydride with the aid of a Lewis acid catalyst.[3][4]

Fluorine substituents complicate this process significantly. While fluorine can donate electron density through resonance (mesomeric effect), its high electronegativity results in a powerful electron-withdrawing inductive effect that dominates.[5] This inductive withdrawal reduces the electron density of the aromatic π-system, making it a weaker nucleophile and thus less reactive towards electrophiles.[1][6] Consequently, standard Friedel-Crafts conditions that are effective for benzene or activated derivatives often fail or provide negligible yields with fluorinated aromatics.[1][7]

Overcoming this deactivation requires a strategic enhancement of the reaction's electrophilic character, either by using a more potent catalyst to generate a higher concentration of the acylium ion or by employing reaction conditions that favor the substitution pathway.

Core Strategy: Catalyst and Condition Optimization

Successful acylation of fluorinated aromatics is contingent on the careful selection of the catalyst, solvent, and temperature.

Catalyst Selection: From Stoichiometric Lewis Acids to Superacid Systems

-

Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): While aluminum chloride (AlCl₃) is the archetypal Friedel-Crafts catalyst, its application to fluoroaromatics is nuanced.[2][8] Due to the deactivation of the substrate and the formation of a stable complex between the catalyst and the resulting ketone product, a stoichiometric amount (or even an excess) of AlCl₃ is generally required.[1][8] Anhydrous conditions are absolutely critical, as AlCl₃ reacts violently with water, rendering it inactive.[9][10]

-

Metal Triflates and Superacids: For moderately to heavily deactivated rings, more powerful catalytic systems are essential. Metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and various rare-earth triflates (RE(OTf)₃), have emerged as highly effective catalysts.[11] These are often used in combination with a Brønsted superacid like trifluoromethanesulfonic acid (TfOH), creating a synergistic effect that dramatically accelerates the reaction.[11][12] A study on the solvent-free acylation of fluorobenzene with benzoyl chloride demonstrated that a composite catalyst of La(OTf)₃ and TfOH gave high yields and excellent selectivity for the para-isomer.[12]

Solvent and Temperature Considerations

The choice of solvent is critical for managing reaction temperature, solubility, and preventing unwanted side reactions.

-

Inert Solvents: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are common inert solvents for reactions using AlCl₃.[3]

-

Solvent-Free Conditions: Performing the reaction neat (solvent-free) can be highly effective, especially with superacid catalysts.[12] This approach maximizes reactant concentration and can lead to shorter reaction times and simpler workups.

-

Specialized Solvents: Highly fluorinated alcohols like hexafluoro-2-propanol (HFIP) can themselves promote intermolecular Friedel-Crafts acylation, sometimes even without an additional catalyst, by stabilizing the electrophilic intermediates.[13][14]

Reaction temperature must be carefully controlled. The initial formation of the acylium ion complex is often exothermic and may require cooling (e.g., an ice bath) during reagent addition.[3] For deactivated substrates, subsequent heating is typically required to drive the reaction to completion.

Regioselectivity

A key advantage of working with monofluorobenzene is the high degree of regioselectivity. The fluorine atom, despite being a deactivator, is an ortho, para-director due to resonance stabilization of the cationic intermediate. The steric hindrance of the fluorine atom strongly favors acylation at the para position, often leading to selectivities exceeding 99%.[5][12]

Experimental Protocols & Workflows

Safety First: Friedel-Crafts acylation involves hazardous materials. Always work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Anhydrous aluminum chloride is corrosive and reacts with moisture to release HCl gas.[3] Acyl chlorides and superacids are highly corrosive and require careful handling.[15]

Workflow Overview: From Reaction Setup to Product Isolation

The general workflow for the Friedel-Crafts acylation of a fluorinated aromatic is outlined below.

Caption: General experimental workflow for Friedel-Crafts acylation.

Protocol 1: Acylation of Fluorobenzene with AlCl₃ (Classical Method)

This protocol describes the acetylation of fluorobenzene to yield predominantly 4-fluoroacetophenone using a stoichiometric amount of anhydrous aluminum chloride.

Materials & Equipment:

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Fluorobenzene (C₆H₅F)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (conc. and dilute)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar, addition funnel, reflux condenser, and nitrogen/argon inlet

-

Ice/water bath

-

Rotary evaporator

Step-by-Step Procedure:

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (7.3 g, 55 mmol, 1.1 equiv). Add 40 mL of anhydrous CH₂Cl₂ to create a suspension.

-

Acylium Ion Formation: Cool the suspension to 0°C in an ice/water bath.[3] Add a solution of acetyl chloride (3.9 mL, 55 mmol, 1.1 equiv) in 10 mL of anhydrous CH₂Cl₂ to the addition funnel and add it dropwise to the AlCl₃ suspension over 15 minutes. The reaction is exothermic.[3]

-

Substrate Addition: Prepare a solution of fluorobenzene (4.8 g, 50 mmol, 1.0 equiv) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise via the addition funnel to the cooled reaction mixture over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Gentle reflux may be required if the reaction is sluggish (monitor by TLC or GC-MS).

-

Quenching: Cool the reaction mixture back to 0°C and very carefully quench it by pouring it slowly over 100 g of crushed ice, optionally in a beaker containing 20 mL of concentrated HCl. This step is highly exothermic and will release HCl gas.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude 4-fluoroacetophenone can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Acylation of Fluorobenzene with La(OTf)₃/TfOH (Solvent-Free Method)

This protocol is adapted from modern literature for a highly efficient, solvent-free approach to the benzoylation of fluorobenzene.[12]

Materials & Equipment:

-

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Fluorobenzene (C₆H₅F)

-

Benzoyl chloride (C₆H₅COCl)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar, condenser, and heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine fluorobenzene (10 mmol, 1.0 equiv), benzoyl chloride (12 mmol, 1.2 equiv), La(OTf)₃ (0.2 mmol, 0.02 equiv), and TfOH (1.0 mmol, 0.1 equiv).

-

Reaction: Heat the reaction mixture to 140°C in a pre-heated oil bath and stir vigorously for 4 hours.[12] Monitor the reaction progress by GC-MS.

-

Quenching and Workup: After cooling to room temperature, dilute the reaction mixture with 30 mL of dichloromethane.

-

Washing: Carefully wash the organic solution with 20 mL of saturated NaHCO₃ solution to neutralize the acid, followed by 20 mL of water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product, 4-fluorobenzophenone, can be purified by recrystallization or column chromatography to yield the pure product. This method typically results in high yield (>85%) and high para-selectivity (>99%).[12]

Data Summary: Catalyst Systems and Performance

The following table summarizes various catalytic systems and conditions for the acylation of fluorinated aromatics, demonstrating the versatility of available methods.

| Aromatic Substrate | Acylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Para-Selectivity (%) | Reference |

| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ / TfOH | None | 140 | 87 | >99 | [12] |

| Fluorobenzene | Acetic Anhydride | Yb(OTf)₃ | None | 100 | 93 | >99 | [11] |

| Chlorobenzene | Benzoyl Chloride | Hf(OTf)₄ / TfOH | None | 150 | 85 | >99 | [11] |

| Toluene | Acetyl Chloride | Anhydrous AlCl₃ | CH₂Cl₂ | RT | ~90 | 98 | [3] |

Mechanistic Visualization

The core of the Friedel-Crafts acylation is the generation of the electrophilic acylium ion and its subsequent attack by the aromatic ring.

Caption: Mechanism of Friedel-Crafts acylation on a fluoroaromatic.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- University of Michigan.

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

ResearchGate. (2008, August). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction?[Link]

-

Semantic Scholar. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. beyondbenign.org [beyondbenign.org]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Difluorobenzophenones

Introduction: The Strategic Importance of Difluorobenzophenones in Medicinal Chemistry

The benzophenone scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of fluorine atoms onto this core structure significantly modulates its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[2] Difluorobenzophenones, in particular, serve as versatile building blocks in drug discovery, with their reactivity being dominated by nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions on difluorobenzophenone substrates. We will delve into the mechanistic underpinnings, regiochemical considerations, and provide detailed, field-proven protocols for the reaction with a variety of nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr): An Overview

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers, the SNAr reaction does not proceed via an SN2 or SN1 mechanism.[3] Instead, it typically follows a two-step addition-elimination pathway.[4]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is generally the rate-determining step of the reaction. For this attack to be favorable, the aromatic ring must be rendered electron-deficient, a condition fulfilled by the presence of strong electron-withdrawing groups (EWGs). The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group and Aromatization: In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.